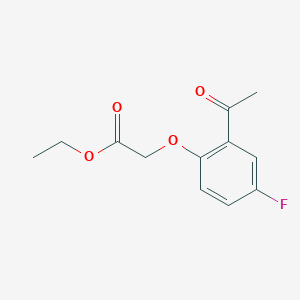

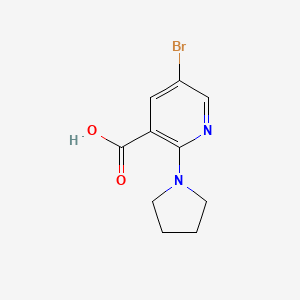

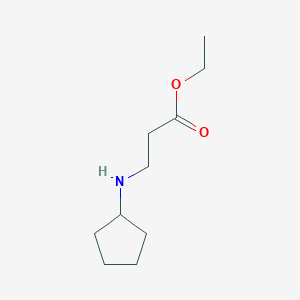

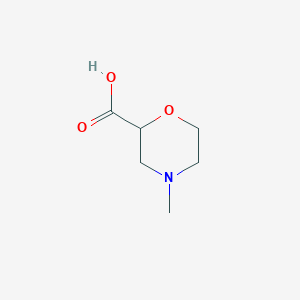

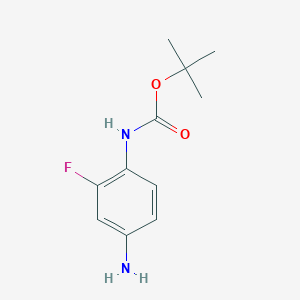

5-Bromo-2-pyrrolidin-1-ylnicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-Bromo-2-pyrrolidin-1-ylnicotinic acid" is a chemical entity that has been the subject of various research studies due to its potential as a pharmaceutical intermediate or as a key moiety in complex organic molecules. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their syntheses, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often starting from commercially available substrates. For instance, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involves a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide . Similarly, the enantioselective synthesis of (S)-5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine is achieved through intramolecular hydroboration–cycloalkylation of an azido-olefin intermediate, with a key step being the enantioselective reduction of the corresponding ketone . These methods highlight the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to "5-Bromo-2-pyrrolidin-1-ylnicotinic acid" is often confirmed through various spectroscopic techniques and crystallography. For example, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was elucidated using FT-IR, 1H NMR, 13C NMR spectroscopy, and single crystal X-ray diffraction studies . These techniques provide detailed information about the bonding and configuration of the molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include electrophilic substitution, cyclization, bromination, and hydrolysis . The choice of reaction and conditions is critical for the successful synthesis of the desired compound, as well as for achieving high yields and purities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of halogen atoms like bromine can significantly affect the reactivity and interaction of the molecules. The crystal packing and hydrogen bonding patterns observed in the crystal structure of related compounds suggest that these molecules may exhibit solid-state interactions such as π-π stacking and hydrogen bonding, which can affect their solubility and stability .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis and Characterization : A study detailed the synthesis of novel derivatives related to 5-Bromo-2-pyrrolidin-1-ylnicotinic acid through electrophilic substitution and characterized them using various spectroscopic techniques (Mogulaiah, Sundar, & Tasleem, 2018).

Antimicrobial Activity

- Antimicrobial Properties : Research on similar compounds like 4-pyrrolidin-3-cyanopyridine derivatives, obtained from related pyrrolidine structures, demonstrated antimicrobial activity against a range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).

Chemical Synthesis and Reactivity

- Novel Route to Derivatives : A study described a new route to Meldrum’s Acid derivatives via reactions involving similar bromo-substituted compounds (Kuhn, Al-Sheikh, & Steimann, 2003).

- Suzuki Cross-Coupling Reactions : Another study focused on synthesizing novel pyridine-based derivatives using Suzuki cross-coupling reactions, a method potentially applicable to 5-Bromo-2-pyrrolidin-1-ylnicotinic acid derivatives (Ahmad et al., 2017).

Spectroscopic and Optical Studies

- Spectroscopic Analysis : Research on the spectroscopic characterization of similar compounds like 5-Bromo-2-(trifluoromethyl)pyridine could offer insights into the properties of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid (Vural & Kara, 2017).

Applications in Corrosion Inhibition

- Corrosion Inhibition : A study on Schiff bases, including compounds like 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol, revealed their effectiveness in inhibiting carbon steel corrosion, suggesting potential industrial applications of similar compounds (El-Lateef et al., 2015).

Heterocyclic Synthesis

- Synthesis of Heterocycles : There's research on synthesizing heterocycles like 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks, which may be relevant for the synthesis of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid related compounds (Alekseyev, Amirova, & Terenin, 2015).

Crystal Structure Analysis

- Crystal Structure Analysis : Studies on similar compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide include detailed crystal structure analysis, which could be applicable to 5-Bromo-2-pyrrolidin-1-ylnicotinic acid (Anuradha et al., 2014).

Eigenschaften

IUPAC Name |

5-bromo-2-pyrrolidin-1-ylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-7-5-8(10(14)15)9(12-6-7)13-3-1-2-4-13/h5-6H,1-4H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTPIYVWAOOBEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=N2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-pyrrolidin-1-ylnicotinic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)